N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide hydrochloride
Description
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Properties
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]-2-thiophen-2-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S2.ClH/c1-2-16-6-8-17(9-7-16)22(19,20)11-5-15-14(18)12-13-4-3-10-21-13;/h3-4,10H,2,5-9,11-12H2,1H3,(H,15,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJILNNQLNUHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)CCNC(=O)CC2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
The compound's chemical structure and properties are critical for understanding its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 402.58 g/mol |
| Molecular Formula | C17H30N4O3S2 |
| LogP | 0.9538 |
| Polar Surface Area | 74.626 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 2 |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing thiophene moieties have been evaluated for their efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for similar compounds range from 0.22 to 125 μg/mL, indicating varying degrees of potency against different pathogens .
- Mechanism of Action : The proposed mechanisms include inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, which are crucial for bacterial growth and replication .
- Biofilm Inhibition : Compounds with structural similarities have shown moderate to excellent biofilm inhibition against Staphylococcus aureus and Staphylococcus epidermidis, with minimum biofilm inhibitory concentrations (MBIC) reported at approximately 31.108–124.432 μg/mL .
Case Studies
Several case studies highlight the biological activity of related compounds:
- A study evaluating a series of thiophene-bearing pyrazole derivatives found that one derivative exhibited an MIC of 0.22 μg/mL against Staphylococcus aureus, showcasing the potential for high efficacy in clinical applications .
- Another investigation into sulfonamide derivatives indicated promising results in inhibiting biofilm formation in Enterococcus faecalis, suggesting that modifications to the piperazine ring could enhance activity against resistant strains .
In Vitro Studies
In vitro studies have consistently shown that compounds with similar structures to this compound possess significant antibacterial properties:
- Antibacterial Efficacy : Studies have reported that these compounds can effectively inhibit bacterial growth at concentrations lower than traditional antibiotics like ciprofloxacin, which has an MIC of approximately 0.39 μg/mL .
Pharmacological Implications
The pharmacological implications of these findings suggest that this compound could be developed as a novel therapeutic agent against resistant bacterial infections. Ongoing research is necessary to explore its full potential and optimize its pharmacokinetic properties.
Q & A
Q. What are the standard synthetic routes for N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide hydrochloride?
The synthesis typically involves multi-step reactions starting with functionalization of the piperazine core. Key steps include:
- Sulfonylation of the ethylpiperazine derivative using sulfonyl chlorides under controlled pH and temperature (7–10°C, pH 8–9) to form the sulfonamide intermediate.
- Acetamide coupling via nucleophilic substitution or amidation reactions, often employing coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF or dichloromethane) .
- Final hydrochloride salt formation through acid-base titration with HCl in polar aprotic solvents . Reaction progress is monitored via TLC, and intermediates are purified using column chromatography or recrystallization.
Q. Which analytical techniques are critical for characterizing this compound?
Structural validation requires:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm connectivity of the piperazine, sulfonyl, thiophene, and acetamide groups. Aromatic protons in the thiophene ring typically resonate at δ 6.8–7.5 ppm, while sulfonamide protons appear as broad singlets .
- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ or [M-Cl]– for the hydrochloride salt).
- HPLC (C18 columns, acetonitrile/water gradients) to assess purity (>95% is standard for pharmacological studies) .
Q. What functional groups contribute to its potential pharmacological activity?
The compound’s bioactivity is attributed to:
- Sulfonamide group : Enhances solubility and enables hydrogen bonding with biological targets (e.g., enzymes or receptors).
- Piperazine moiety : Facilitates interactions with neurotransmitter systems (e.g., dopamine or serotonin receptors) due to its basic nitrogen atoms.
- Thiophene ring : Participates in π-π stacking or hydrophobic interactions in binding pockets .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the sulfonylation step?
Yield optimization involves:
- Solvent selection : Use polar aprotic solvents (e.g., THF) to stabilize transition states.
- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., over-sulfonylation).
- Stoichiometric adjustments : Employ a 1.2:1 molar ratio of sulfonyl chloride to piperazine derivative to ensure complete conversion . Contradictory data on optimal pH (8.0 vs. 9.0) may arise from differing sulfonyl chloride reactivities; systematic pH titration is recommended .
Q. What strategies resolve discrepancies in biological activity data across studies?
Discrepancies often stem from:
- Impurity profiles : Trace byproducts (e.g., unreacted starting materials) can modulate activity. Use preparative HPLC for rigorous purification .
- Assay conditions : Variations in buffer pH or co-solvents (e.g., DMSO concentration) affect receptor binding. Standardize protocols using validated cell lines (e.g., HEK293 for GPCR studies) .
- Structural analogs : Compare activity with derivatives lacking the thiophene or sulfonyl group to isolate pharmacophoric contributions .
Q. How can computational methods enhance understanding of its mechanism of action?
- Molecular docking : Simulate interactions with targets like 5-HT receptors using software (e.g., AutoDock Vina). Focus on sulfonamide and piperazine groups as key binding motifs .
- QSAR modeling : Correlate substituent variations (e.g., ethyl group on piperazine) with activity data to predict optimized analogs .
- MD simulations : Assess conformational stability in biological membranes (e.g., lipid bilayer penetration) to refine pharmacokinetic predictions .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Key challenges include:
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches .
- Hydroscopicity : The hydrochloride salt may absorb moisture, requiring inert atmosphere handling during lyophilization .
- Byproduct formation : Optimize stoichiometry and reaction time to suppress dimerization or hydrolysis byproducts .
Methodological Considerations Table
| Research Aspect | Key Parameters | Tools/Techniques | References |
|---|---|---|---|
| Synthesis | Temperature (0–10°C), pH (8–9), solvent (DMF/THF) | TLC, column chromatography | |
| Characterization | NMR (δ 6.8–7.5 ppm for thiophene), HRMS | Bruker Avance III HD, Q-TOF MS | |
| Biological Assays | IC50, Ki values, standardized cell lines | Radioligand binding, HEK293 cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
